molecular formula C10H10N2O B14823472 3-Amino-2-cyclopropoxybenzonitrile

3-Amino-2-cyclopropoxybenzonitrile

Cat. No.: B14823472
M. Wt: 174.20 g/mol
InChI Key: RZNZWDFHYQQWIS-UHFFFAOYSA-N
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Description

3-Amino-2-cyclopropoxybenzonitrile is an organic compound with the molecular formula C10H10N2O It is characterized by the presence of an amino group, a cyclopropoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-cyclopropoxybenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 2-cyclopropoxybenzonitrile with ammonia or an amine source under suitable conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like triethylamine to facilitate the formation of the amino group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-cyclopropoxybenzonitrile undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like halides or alkoxides can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-2-cyclopropoxybenzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-2-cyclopropoxybenzonitrile involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-4-cyclopropoxybenzonitrile
  • 3-Amino-2-oxindole
  • 3-Amino-1-benzothiophene-2-carbonitrile

Uniqueness

3-Amino-2-cyclopropoxybenzonitrile is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

3-amino-2-cyclopropyloxybenzonitrile

InChI

InChI=1S/C10H10N2O/c11-6-7-2-1-3-9(12)10(7)13-8-4-5-8/h1-3,8H,4-5,12H2

InChI Key

RZNZWDFHYQQWIS-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=CC=C2N)C#N

Origin of Product

United States

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